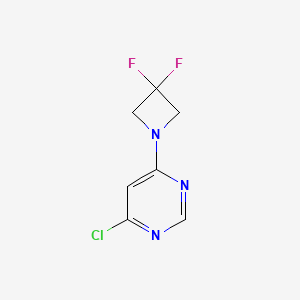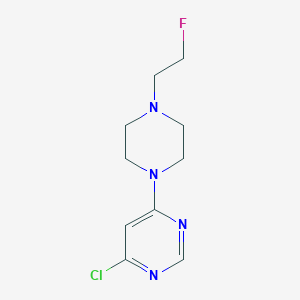
4-Chloro-6-(3,3-difluoroazétidin-1-yl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C7H6ClF2N3 and its molecular weight is 205.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en oncologie
4-Chloro-6-(3,3-difluoroazétidin-1-yl)pyrimidine: a montré un potentiel prometteur dans la recherche en oncologie en raison de sa similarité structurelle avec des médicaments à base de pyrimidine comme l'imatinib, le dasatinib et le nilotinib, qui sont des traitements établis pour la leucémie . Son potentiel réside dans la modulation de la leucémie myéloïde et pourrait s'étendre à d'autres cancers, compte tenu de la large activité des dérivés de pyrimidine dans l'inhibition de la prolifération cellulaire.
Applications antimicrobiennes et antifongiques
La structure unique du composé peut contribuer à des activités antimicrobiennes et antifongiques . La recherche sur ces applications pourrait conduire au développement de nouveaux traitements pour les infections résistantes aux médicaments actuels.
Recherche antiparasitaire et antimalarienne
Compte tenu du besoin urgent de nouveaux agents antiparasitaires et antimalariens, This compound pourrait être un échafaudage précieux pour le développement de médicaments contre ces maladies . Son efficacité contre les espèces de plasmodium et d'autres parasites pourrait être explorée plus avant.
Thérapeutique cardiovasculaire
Les dérivés de pyrimidine ont été utilisés comme agents cardiovasculaires et médicaments antihypertenseurs . Ce composé pourrait être étudié pour ses effets potentiels sur la régulation de la pression artérielle et la santé cardiovasculaire.
Gestion du diabète
En tant qu'analogue structurel des inhibiteurs de la DPP-IV, ce composé pourrait jouer un rôle dans la gestion du diabète en influençant l'activité des enzymes impliquées dans le métabolisme du glucose .
Neuroprotection et santé oculaire
Il est possible que This compound agisse comme un agent neuroprotecteur, en particulier dans le contexte de la santé des cellules ganglionnaires de la rétine et de la relaxation de l'artère ciliaire oculaire . Cela pourrait avoir des implications pour des maladies comme le glaucome et d'autres affections neurodégénératives.
Effets anti-inflammatoires et analgésiques
Le composé peut présenter des propriétés anti-inflammatoires et analgésiques, ce qui en fait un candidat pour le traitement de la douleur chronique et des troubles inflammatoires .
Recherche chimiothérapeutique
Enfin, le potentiel chimiothérapeutique de ce composé est important, en particulier en tant qu'agent antitumoral. Son rôle dans l'inhibition de la topoisomérase II de l'ADN et en tant qu'intermédiaire clé dans diverses voies biochimiques pourrait être crucial dans le traitement du cancer .
Propriétés
IUPAC Name |
4-chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N3/c8-5-1-6(12-4-11-5)13-2-7(9,10)3-13/h1,4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHBSAVQAXKMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)

![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-2-yl)methanone](/img/structure/B1476232.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1476233.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1476234.png)
![Pyrrolidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1476237.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476241.png)
![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476242.png)
![3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476244.png)
![2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1476245.png)
![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1476246.png)
